molecular formula C22H22N2O2 B11832595 1-((9H-carbazol-4-yl)oxy)-3-(benzylamino)propan-2-ol

1-((9H-carbazol-4-yl)oxy)-3-(benzylamino)propan-2-ol

Cat. No.: B11832595
M. Wt: 346.4 g/mol
InChI Key: HHAFMQYCSVOONT-UHFFFAOYSA-N
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Description

1-((9H-carbazol-4-yl)oxy)-3-(benzylamino)propan-2-ol is a complex organic compound that features a carbazole moiety linked to a benzylamino group through a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((9H-carbazol-4-yl)oxy)-3-(benzylamino)propan-2-ol typically involves multiple steps, starting with the preparation of the carbazole derivative. The carbazole moiety can be synthesized through a series of reactions including nitration, reduction, and cyclization. The final step involves the coupling of the carbazole derivative with a benzylamino-propanol intermediate under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((9H-carbazol-4-yl)oxy)-3-(benzylamino)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Conditions for substitution reactions may involve the use of catalysts and solvents such as palladium on carbon and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-((9H-carbazol-4-yl)oxy)-3-(benzylamino)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-((9H-carbazol-4-yl)oxy)-3-(benzylamino)propan-2-ol involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, while the benzylamino group can interact with proteins, leading to various biological effects. The compound may also modulate specific signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 4-(9H-carbazol-9-yl)benzoic acid
  • 9H-carbazole-3-carboxylic acid
  • 9H-carbazole-1-carboxaldehyde

Uniqueness

1-((9H-carbazol-4-yl)oxy)-3-(benzylamino)propan-2-ol is unique due to its specific structural features, which combine the properties of carbazole and benzylamino groups. This combination enhances its potential for various applications, making it distinct from other similar compounds.

Properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

1-(benzylamino)-3-(9H-carbazol-4-yloxy)propan-2-ol

InChI

InChI=1S/C22H22N2O2/c25-17(14-23-13-16-7-2-1-3-8-16)15-26-21-12-6-11-20-22(21)18-9-4-5-10-19(18)24-20/h1-12,17,23-25H,13-15H2

InChI Key

HHAFMQYCSVOONT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O

Origin of Product

United States

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